Potassium ionophore III

Descripción general

Descripción

Métodos De Preparación

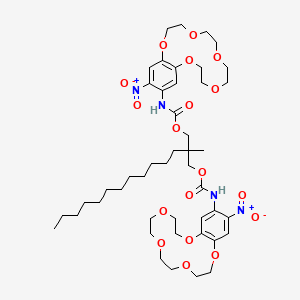

Synthetic Routes and Reaction Conditions: The synthesis of Potassium ionophore III involves the reaction of 2-dodecyl-2-methyl-1,3-propanediol with 5’-nitro (benzo-15-crown-5)-4’-yl isocyanate. The reaction typically occurs in an organic solvent such as chloroform under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to maintain the quality and consistency of the final product. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Potassium ionophore III primarily undergoes complexation reactions with potassium ions. It forms stable complexes by binding to potassium ions through its crown ether moieties, which are highly selective for potassium over other cations .

Common Reagents and Conditions: The ionophore is typically used in conjunction with poly(vinyl chloride) (PVC) membranes in ion-selective electrodes. The membrane composition includes plasticizers and other additives to enhance the selectivity and sensitivity of the ionophore .

Major Products Formed: The major product formed from the reaction of this compound with potassium ions is a stable potassium-ionophore complex. This complex is crucial for the accurate detection and quantification of potassium ions in various samples .

Aplicaciones Científicas De Investigación

Key Applications

-

Ion Transport Studies

- Potassium Ionophore III is primarily utilized to investigate potassium ion transport across biological membranes. It aids in understanding how potassium homeostasis affects cellular functions.

- Case Study : A study demonstrated that K+ Ionophore III could significantly increase potassium uptake in cells, leading to enhanced cellular metabolism and growth .

-

Electrochemical Sensors

- The compound is employed in the development of ion-selective electrodes (ISEs) for measuring potassium concentrations in biological fluids. Its high selectivity for K+ ions makes it ideal for precise measurements.

- Data Table: Performance of K+ Ionophore III in ISEs

Parameter Value Selectivity High Detection Limit 0.1 mM Response Time < 10 seconds -

Pharmacological Research

- K+ Ionophore III has been studied for its potential therapeutic applications, particularly in inducing apoptosis in cancer cells through disruption of potassium homeostasis.

- Case Study : Research indicated that polypeptide-based potassium ionophores, including K+ Ionophore III, could trigger endoplasmic reticulum (ER) stress-mediated apoptosis in tumor cells, suggesting a novel approach for cancer treatment .

-

Cytotoxicity Assessments

- The compound has been used to evaluate cytotoxic effects on various cell lines. Studies have shown that while it can induce apoptosis, it also raises concerns regarding its biocompatibility.

- Case Study : A comprehensive cytotoxicity study revealed that K+ Ionophore III could inhibit lymphocyte proliferation, indicating potential immunosuppressive effects .

-

Environmental Monitoring

- This compound is applied in environmental science to assess potassium levels in soil and water samples, crucial for understanding nutrient dynamics.

- Data Table: Environmental Applications of K+ Ionophore III

Application Methodology Soil Analysis Potentiometric methods using ISEs Water Quality Monitoring Fluorescent detection techniques

Mecanismo De Acción

Potassium ionophore III functions by forming a complex with potassium ions through its crown ether moieties. The ionophore’s hydrophilic center binds to the potassium ion, while the hydrophobic portion interacts with the membrane, facilitating the transport of potassium ions across the membrane. This mechanism is crucial for the selective detection of potassium ions in various analytical applications .

Comparación Con Compuestos Similares

Valinomycin: Another potassium-selective ionophore, but with a different structure and mechanism of action.

Nonactin: A macrotetrolide ionophore that also selectively binds to potassium ions.

Crown Ethers: A class of compounds that includes various ionophores with different selectivities for cations.

Uniqueness of Potassium Ionophore III: this compound is unique due to its high selectivity and sensitivity for potassium ions, which is attributed to its specific molecular structure. This makes it particularly useful in applications requiring precise and accurate detection of potassium ions .

Actividad Biológica

Potassium Ionophore III (K-Ionophore III) is a synthetic compound known for its ability to facilitate the selective transport of potassium ions across biological membranes. This property makes it a valuable tool in studying cellular ion dynamics, particularly in the context of potassium homeostasis and its implications in various biological processes.

Ion Transport Activity

K-Ionophore III operates primarily as a carrier ionophore, binding to potassium ions and transporting them across lipid membranes. This mechanism is crucial for manipulating intracellular potassium concentrations, which can significantly affect cellular functions such as membrane potential, enzyme activity, and cell signaling pathways. Research indicates that K-Ionophore III exhibits high selectivity for potassium ions over other cations, making it an effective agent in experimental settings to study potassium dynamics in cells .

Induction of Cellular Responses

The perturbation of potassium homeostasis by K-Ionophore III can lead to various cellular responses, including apoptosis. Studies have shown that the compound can induce endoplasmic reticulum (ER) stress, which subsequently triggers mitochondrial-dependent apoptosis pathways. This effect has been observed in tumor-bearing mouse models, where K-Ionophore III demonstrated the ability to suppress tumor proliferation through its apoptotic effects .

Cytotoxic Effects

K-Ionophore III has been evaluated for its cytotoxic effects across different cell lines. A comprehensive study highlighted that prolonged exposure to K-Ionophore III resulted in significant reductions in cell viability, particularly in human lymphocytes. The mechanism underlying this cytotoxicity appears to be linked to its role as an uncoupler of oxidative phosphorylation, leading to impaired cellular proliferation and increased apoptosis .

Table 1: Summary of Cytotoxicity Studies on this compound

Ion Selectivity and Transport Kinetics

K-Ionophore III has been shown to facilitate rapid potassium influx into cells, with kinetics that surpass those of other ionophores like valinomycin. In experiments utilizing liposome models loaded with fluorescent indicators for potassium, K-Ionophore III demonstrated a time-dependent increase in fluorescence intensity indicative of effective potassium transport across membranes .

Figure 1: Potassium Transport Kinetics

Potassium Transport Kinetics

Note: This is a placeholder image link for illustration purposes.

Therapeutic Potential

The ability of K-Ionophore III to modulate potassium levels and induce apoptosis presents potential therapeutic applications, particularly in oncology. By selectively targeting cancer cells through induced ER stress and subsequent apoptosis, K-Ionophore III could serve as a novel treatment strategy for certain malignancies .

Research Tools

In addition to its therapeutic implications, K-Ionophore III serves as an essential research tool for studying ion dynamics within cells. Its selective transport properties allow researchers to manipulate intracellular ion concentrations effectively, providing insights into the physiological roles of potassium ions in various cellular processes .

Propiedades

IUPAC Name |

[2-methyl-2-[(18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)carbamoyloxymethyl]tetradecyl] N-(18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H70N4O18/c1-3-4-5-6-7-8-9-10-11-12-13-46(2,34-67-44(51)47-36-30-40-42(32-38(36)49(53)54)65-28-24-61-20-16-57-14-18-59-22-26-63-40)35-68-45(52)48-37-31-41-43(33-39(37)50(55)56)66-29-25-62-21-17-58-15-19-60-23-27-64-41/h30-33H,3-29,34-35H2,1-2H3,(H,47,51)(H,48,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWXVVNLVXXTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)(COC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCOCCOCCOCCO2)COC(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCOCCOCCOCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H70N4O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409092 | |

| Record name | Potassium ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99348-39-7 | |

| Record name | Potassium ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.